Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)8-6-14-5-4-7(2)9(12)10(14)13-8/h4-6H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFZFPACGZLWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=C(C2=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563688 | |
| Record name | Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132272-55-0 | |
| Record name | Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Aminopyridine Derivatives with Ethyl 3-Bromo-2-oxopropanoate
A widely reported method involves the reaction of 2-aminopyridine derivatives with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol. This condensation leads to the formation of the imidazo[1,2-a]pyridine core with an ethyl ester at position 2 and a methyl substituent at position 7, followed by the introduction of an amino group at position 8 through subsequent functionalization steps.
- The reaction typically proceeds under reflux in ethanol for approximately 6 hours.
- The product is isolated by filtration and purified by recrystallization from ethanol-water mixtures.
- Yields reported for similar compounds range around 50-70%, depending on reaction conditions and substituents on the aminopyridine ring.
Hydrazide Intermediate Route
Another approach involves the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide intermediates, which are then subjected to condensation with appropriate ketones or aldehydes to form substituted imidazo[1,2-a]pyridine derivatives.
- The hydrazide is prepared by refluxing the corresponding ester with hydrazine hydrate.
- Subsequent condensation with ketones in the presence of catalytic acid under reflux yields the desired imidazo derivatives.
- This method allows for structural diversification at the 3-position and can be adapted for the introduction of amino groups at other positions.
Metal-Free and Solvent-Free Cyclization Methods
Recent advances have demonstrated solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation or ambient conditions, offering environmentally benign and rapid alternatives.
- These methods involve direct condensation of 2-aminopyridines with α-haloketones without solvents or metal catalysts.
- Microwave-assisted protocols reduce reaction times significantly (minutes instead of hours).
- Yields are generally good to excellent, with high purity and minimal by-products.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | Ethanol (reflux), or solvent-free (microwave) | Ethanol provides good solubility; solvent-free reduces waste and time |
| Temperature | Reflux (~78 °C) or microwave heating | Higher temperature accelerates reaction but may cause side reactions |
| Reaction Time | 4–6 hours (reflux), 10–30 minutes (microwave) | Longer times improve conversion but may reduce selectivity |
| Catalyst/Acid | Sometimes catalytic H2SO4 or none | Acid catalysis promotes condensation; catalyst-free preferred for green chemistry |
| Stoichiometry | Equimolar or slight excess of α-bromo ketone | Excess haloketone drives reaction to completion |
| Workup | Filtration, recrystallization from ethanol-water | Purification critical for removing unreacted starting materials |
Detailed Research Findings
Spectroscopic and Structural Characterization
- NMR Spectroscopy: Aromatic protons appear between δ 7.0–8.2 ppm; ethyl ester protons show characteristic signals at δ 4.4–4.6 ppm (CH2) and δ 1.4 ppm (CH3). Amino substituents are confirmed by singlet peaks in the 4–5 ppm range.
- IR Spectroscopy: Ester carbonyl stretching vibrations near 1700 cm⁻¹ and aromatic C=C stretches around 1600 cm⁻¹ confirm the functional groups.
- X-ray Crystallography: Confirms planar imidazo[1,2-a]pyridine ring systems with dihedral angles close to 1.4°, and intermolecular hydrogen bonding stabilizes the crystal lattice.
Mechanistic Insights
- The initial step involves nucleophilic attack of the amino group on the α-bromo ketone carbonyl carbon, followed by intramolecular cyclization and elimination of bromide.
- Hydrazide intermediates form via nucleophilic substitution of hydrazine on ester groups, enabling further condensation with aldehydes or ketones to diversify the imidazo ring substituents.
Comparative Yields and Purity
| Method | Yield (%) | Purity (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Reflux in ethanol (condensation) | 50–70 | ≥95 | 4–6 hours | Conventional, reliable |
| Hydrazide intermediate route | 60–75 | ≥95 | 6–8 hours | Allows functional group diversity |
| Solvent- and catalyst-free (microwave) | 80–90 | ≥98 | 10–30 minutes | Green chemistry, rapid |
| Aqueous metal-free synthesis | 85–95 | ≥98 | Ambient to reflux | Tolerant to various substituents |
Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Condensation of 2-aminopyridine with α-bromo ketone | Reflux in ethanol, classical approach | Well-established, moderate yields | Longer reaction times, solvent use |
| Hydrazide intermediate synthesis | Multi-step, involves hydrazine hydrate | Structural versatility, good yields | More steps, longer total synthesis time |
| Solvent- and catalyst-free microwave method | Rapid, environmentally friendly | High yields, short reaction time, green | Requires microwave equipment |
| Aqueous metal-free synthesis | Ambient conditions, metal-free | High tolerance to substituents, eco-friendly | May require optimization for scale-up |
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Observations:
- Halogenated Derivatives : Compounds with bromine or iodine at positions 6, 7, or 8 (e.g., ) are frequently employed in Suzuki-Miyaura cross-coupling reactions due to their reactivity with boronic acids .
- Amino vs. Halogen Groups: The amino group in the target compound (position 8) enhances solubility and hydrogen-bonding capacity compared to halogenated analogues, which may improve bioavailability in drug candidates .
Physicochemical and Spectroscopic Data
Biological Activity
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer agent and its role in modulating various biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₃O₂. It features an ethyl ester group, an amino group at the 8-position, and a methyl group at the 7-position of the imidazo ring. This unique substitution pattern is crucial for its biological activity and synthetic utility.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit certain kinases and induce apoptosis in cancer cells, making it a candidate for further pharmacological studies.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of apoptosis pathways.
- Enzyme Inhibition : It acts as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Calcium Channel Modulation : The compound may also function as a calcium channel blocker, influencing cellular excitability and signaling pathways.
- GABA A Receptor Modulation : There is evidence suggesting that it can modulate GABA A receptors, which are involved in neurotransmission and have implications in anxiety and seizure disorders .
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound effectively inhibited specific kinases involved in cancer progression. This inhibition was associated with altered phosphorylation states of key proteins involved in cell cycle regulation.
- Neuropharmacological Research : Investigations into its effects on GABA A receptors indicated potential anxiolytic properties, suggesting that this compound could be beneficial in treating anxiety-related disorders .
Comparative Analysis with Related Compounds
The structural uniqueness of this compound differentiates it from other compounds within the imidazo[1,2-a]pyridine family. Below is a comparison table highlighting its features against similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromo substitution at position 6 | Increased lipophilicity; potential for enhanced activity |
| Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate | Amino group at position 3 | Different pharmacological profile; less explored |
| Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate | Chloro substitution at position 8 | May exhibit different reactivity and binding characteristics |
| Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | Amino group at position 6 | Potentially altered biological activity |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
Answer: A widely used approach involves substitution reactions between α-haloketones and aminopyridine precursors. For example, ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under microwave irradiation to form the imidazo[1,2-a]pyridine core. Optimization includes using polar aprotic solvents (e.g., DMF), maintaining temperatures between 60–80°C, and stoichiometric ratios favoring the amine (1:1.2). Flash chromatography with cyclohexane/EtOAc (7:3) achieves >87% purity. Yields can be improved by slow reactant addition and TLC monitoring to suppress side products .
Q. How is the crystal structure of this compound determined, and what key structural parameters are observed?
Answer: Single-crystal X-ray diffraction (Bruker SMART CCD detector, Mo-Kα radiation) reveals monoclinic symmetry (space group P21/c) with unit cell dimensions a = 8.189 Å, b = 15.821 Å, c = 11.884 Å, and β = 105.38°. The imidazo[1,2-a]pyridine core adopts a planar conformation, with the ethyl carboxylate group oriented perpendicular to the heterocyclic plane. Hydrogen bonding between the amino group and carboxylate oxygen stabilizes the structure .
Q. What spectroscopic techniques are critical for characterizing substituted imidazo[1,2-a]pyridine derivatives, and how are data conflicts resolved?
Answer:
- 1H/13C NMR: Assigns substituent positions via coupling patterns (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 6.5–8.5 ppm).
- HRMS: Confirms molecular weight (e.g., [M+H]+ for C11H12N2O2: m/z 204.23).
- IR: Identifies carbonyl stretches (~1700 cm⁻¹ for esters).
Conflicts between predicted and observed NMR signals (e.g., splitting due to hindered rotation) are resolved by NOESY or variable-temperature NMR to assess dynamic effects .
Advanced Research Questions
Q. How can regiocontrolled bifunctionalization of the imidazo[1,2-a]pyridine core be achieved using microwave-assisted synthesis?
Answer: Microwave irradiation enables sequential Suzuki-Miyaura couplings at C7 and C8 positions. For example, palladium-catalyzed coupling of 7,8-dihalogenated intermediates with aryl boronic acids (e.g., p-tolylboronic acid) at 120°C for 20 minutes achieves >90% conversion. The electron-withdrawing carboxylate group at C2 directs coupling to C7 first, followed by C8 functionalization. This one-pot method reduces side reactions and improves yields (~27%) compared to conventional heating .
Q. What computational strategies predict the reactivity of substituents on the imidazo[1,2-a]pyridine scaffold for drug design?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinities to biological targets (e.g., cyclin-dependent kinases). QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For instance, electron-donating groups at C8 enhance kinase binding by ~30% .
Q. How can conflicting crystallographic data on solvent-included vs. solvent-free forms of the compound be resolved?
Answer:
- Data Collection: High-resolution datasets (θmax > 25°) and TWINLAW analysis detect twinning in solvent-included crystals.
- Refinement: SHELXL-2018 refines disorder models for solvent molecules (e.g., DMF or water) with PART instructions.
- Validation: PLATON’s ADDSYM checks for missed symmetry, and R1 convergence <5% ensures model reliability. Discrepancies in unit cell volumes (>5% variation) indicate solvent effects .
Q. What strategies mitigate decomposition during the storage of imidazo[1,2-a]pyridine derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
